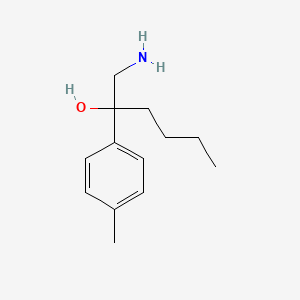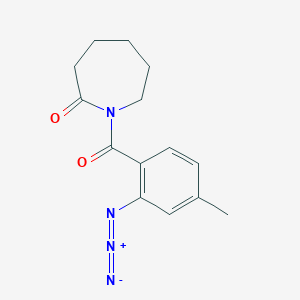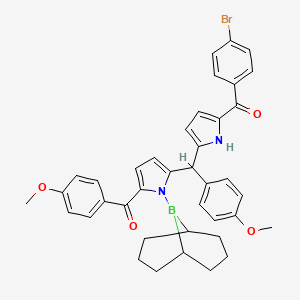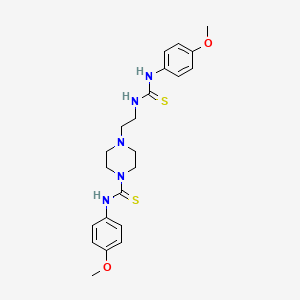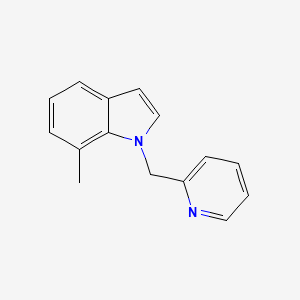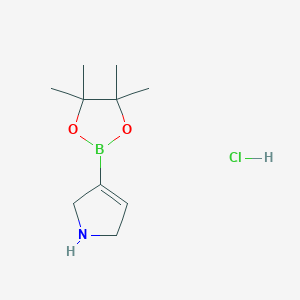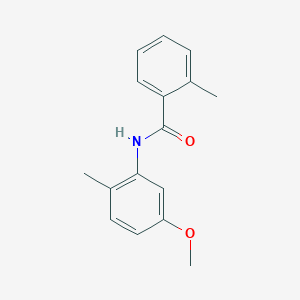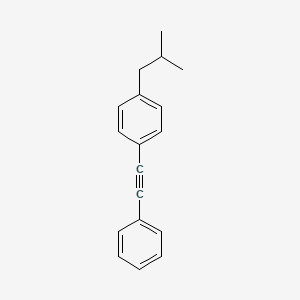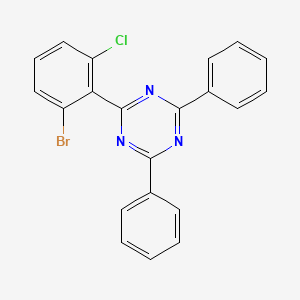
Ubiquinol-10;CoQH2-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ubiquinol-10, also known as CoQH2-10, is the reduced and active form of Coenzyme Q10 (CoQ10). This compound is naturally occurring and found in every cell of the body. It plays a vital role in the production of cellular energy and functions as a powerful antioxidant . Ubiquinol-10 is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ubiquinol-10 involves the reduction of Coenzyme Q10. One common method is the use of reducing agents such as sodium borohydride or ascorbic acid under controlled conditions . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used to verify the reduction process and ensure the purity of the product .
Industrial Production Methods
Industrial production of Ubiquinol-10 typically involves large-scale reduction processes. The stability of Ubiquinol-10 is a significant concern, as it can easily oxidize back to Coenzyme Q10. Therefore, industrial methods often include stabilizing agents and controlled environments to maintain the reduced form .
Analyse Chemischer Reaktionen
Types of Reactions
Ubiquinol-10 primarily undergoes redox reactions, where it interconverts between its oxidized form (Coenzyme Q10) and its reduced form (Ubiquinol-10). This redox cycle is crucial for its function in cellular respiration and as an antioxidant .
Common Reagents and Conditions
Common reagents for the reduction of Coenzyme Q10 to Ubiquinol-10 include sodium borohydride and ascorbic acid. The reaction typically occurs under mild conditions to prevent degradation of the compound .
Major Products
The major product of the reduction reaction is Ubiquinol-10. In the presence of oxidizing agents, Ubiquinol-10 can revert to Coenzyme Q10 .
Wissenschaftliche Forschungsanwendungen
Ubiquinol-10 has a wide range of scientific research applications:
Wirkmechanismus
Ubiquinol-10 exerts its effects primarily through its role in the electron transport chain within mitochondria. It facilitates the transfer of electrons from complexes I and II to complex III, which is essential for ATP production . Additionally, Ubiquinol-10 acts as an antioxidant by neutralizing free radicals and preventing lipid peroxidation in biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ubiquinol-10 is unique due to its dual role in energy production and antioxidant defense. Its ability to interconvert between oxidized and reduced forms allows it to participate in various biochemical processes, making it a versatile and essential compound in cellular metabolism .
Eigenschaften
IUPAC Name |
2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)


